molecular formula C11H11F2NO B14047802 1-(2,5-Difluorophenyl)piperidin-4-one

1-(2,5-Difluorophenyl)piperidin-4-one

Cat. No.: B14047802
M. Wt: 211.21 g/mol
InChI Key: KNMBOKKTRWIASX-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)piperidin-4-one is an organic compound with the molecular formula C11H11F2NO It is a derivative of piperidinone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)piperidin-4-one typically involves the reaction of 2,5-difluoroaniline with a suitable piperidinone precursor. One common method includes the following steps:

    Nitration: 2,5-difluoroaniline is nitrated to form 2,5-difluoronitrobenzene.

    Reduction: The nitro group is reduced to an amine group, yielding 2,5-difluoroaniline.

    Cyclization: The amine is then reacted with a piperidinone precursor under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-(2,5-Difluorophenyl)piperidin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Difluorophenyl)piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)piperidin-4-one
  • 1-(3,4-Difluorophenyl)piperidin-4-one
  • 1-(2,6-Difluorophenyl)piperidin-4-one

Uniqueness

1-(2,5-Difluorophenyl)piperidin-4-one is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct electronic properties and steric effects compared to other difluorophenyl derivatives, making it a compound of interest for further study.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

1-(2,5-difluorophenyl)piperidin-4-one

InChI

InChI=1S/C11H11F2NO/c12-8-1-2-10(13)11(7-8)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2

InChI Key

KNMBOKKTRWIASX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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